molecular formula C19H14N2O7 B14575153 2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 61390-16-7

2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B14575153
CAS No.: 61390-16-7
M. Wt: 382.3 g/mol
InChI Key: PJVWFTBMXINFAO-UHFFFAOYSA-N
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Description

2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one is a chemical compound known for its unique structure and properties It consists of a cyclopentanone core with two 5-hydroxy-2-nitrophenyl groups attached via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one typically involves a multi-step process. One common method is the aldol condensation reaction between 5-hydroxy-2-nitrobenzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro groups may play a role in redox reactions, while the hydroxyl groups could participate in hydrogen bonding, influencing the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2′-[(4-Hydroxy-3-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Similar structure with a cyclohexenone core.

    2,5-Bis(phenylmethylidene)cyclopentan-1-one: Lacks the hydroxyl and nitro groups, making it less reactive in certain chemical reactions.

Uniqueness

2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

61390-16-7

Molecular Formula

C19H14N2O7

Molecular Weight

382.3 g/mol

IUPAC Name

2,5-bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14N2O7/c22-15-3-5-17(20(25)26)13(9-15)7-11-1-2-12(19(11)24)8-14-10-16(23)4-6-18(14)21(27)28/h3-10,22-23H,1-2H2

InChI Key

PJVWFTBMXINFAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C(C=CC(=C2)O)[N+](=O)[O-])C(=O)C1=CC3=C(C=CC(=C3)O)[N+](=O)[O-]

Origin of Product

United States

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